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Compound of Interest

Compound Name:
4-[(4-Amino-M-tolyl)methyl]-2,6-

diisopropylaniline

CAS No.: 93859-43-9

Cat. No.: B12680824

Get Quote

Executive Summary
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline is an asymmetric methylene bis-aniline

derivative. Unlike symmetric analogs (e.g., M-CDEA, M-MIPA), its structural asymmetry

disrupts crystalline packing, theoretically enhancing solubility in polyol matrices while

maintaining the steric hindrance required for controlled reaction kinetics.

For drug delivery applications, this diamine serves as a critical Chain Extender. Its solubility in

the polyol component (Part B) is the rate-limiting step in manufacturing homogeneous, medical-

grade polyurethane elastomers. Poor solubility leads to domain phase separation, inconsistent

drug elution rates, and mechanical failure.

Chemical Characterization[1][2][3]
Systematic Name: 4-[(4-Amino-3-methylphenyl)methyl]-2,6-diisopropylaniline

Molecular Weight: ~296.45 g/mol
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Physical State: Viscous amber liquid or low-melting solid (depending on isomeric purity).

Key Functionality: Asymmetric steric hindrance (one ring hindered by isopropyls, one by a

methyl group) offers a "Goldilocks" reactivity profile—slower than pure MDI/TDI, but faster

than fully hindered amines.

Solubility Mechanisms in Polyols
Understanding the thermodynamics of dissolution is vital for protocol design.

Hydrogen Bonding: The amine groups (-NH2) of AT-DIPA act as hydrogen bond donors to

the ether oxygen acceptors in polyether polyols (e.g., PTMEG, PEG).

Entropy of Mixing: The asymmetry of AT-DIPA increases the entropy of mixing compared to

symmetric crystalline diamines, improving compatibility with amorphous polyols.

Temperature Dependence: Solubility is endothermic. While soluble at processing

temperatures (60–80°C), "crash crystallization" upon cooling to room temperature is a critical

risk for shelf-life stability.

Target Polyols for Drug Delivery[4]
PTMEG (Polytetramethylene Ether Glycol): Standard for soft, biostable implants.

PEG (Polyethylene Glycol): Hydrophilic, used for hydrogels and fast-release matrices.

PCL (Polycaprolactone) Diols: Biodegradable, used for resorbable scaffolds.

Protocol: Solubility Determination & Saturation
Profiling
Objective: Determine the maximum stable solubility of AT-DIPA in a specific polyol at

processing (80°C) and storage (25°C) temperatures.

Materials Required[1][2][3][4][5][6][7][8][9]
Solute: AT-DIPA (>98% purity).
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Solvent: Target Polyol (dried, water content <0.05%).

Equipment:

Oil bath with temperature control (±1°C).

Overhead mechanical stirrer (high torque).

Polarized Light Microscope (PLM) or Laser Scattering particle sizer.

Karl Fischer Titrator (to ensure moisture doesn't interfere).

Step-by-Step Methodology
Phase A: Visual Solubility Limit (Screening)

Preparation: Aliquot 50.0 g of Polyol into a 100 mL glass reactor. Heat to 80°C under dry

nitrogen purge.

Incremental Addition: Add AT-DIPA in 1.0 g increments (2% w/w).

Agitation: Stir at 300 RPM for 15 minutes after each addition.

Observation: Record the point of saturation (persistent cloudiness or undissolved droplets).

Note: Asymmetric amines may form a micro-emulsion before true solution; look for

"Schlieren lines" indicating dissolution vs. scattering indicating suspension.

Cooling Stress Test: Once dissolved at 80°C, cool the sample to 25°C at a rate of 1°C/min.

Hold for 24 hours.

Pass Criteria: Solution remains optically clear with no sediment.

Phase B: Analytical Validation (HPLC/DSC)
For GMP-grade formulations, visual inspection is insufficient.

Sampling: Take supernatant from the "Cooling Stress Test" sample (if precipitate formed).
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Quantification: Dilute in Acetonitrile and analyze via HPLC (C18 column, UV detection at 254

nm) against a standard curve.

Calculation:

.

DSC Analysis: Run Differential Scanning Calorimetry on the mixture.

Look for: A melting endotherm distinct from the polyol's Tg. The disappearance of the

amine's melting peak confirms molecular dispersion (true solution).

Experimental Workflow Diagram
The following diagram outlines the decision tree for formulating AT-DIPA into a Polyol "Part B"

blend.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12680824?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: AT-DIPA + Polyol

Heat to 80°C
(Processing Temp)

High-Shear Mixing
(30 min, N2 atm)

Visual Check:
Clear Solution?

Cool to 25°C
(Storage Temp)

Yes

Fail: Insoluble at Process Temp
(Reduce Concentration)

No

Hold for 24-48 Hours

Check for
Crystallization

Stable Formulation
(Ready for PU Synthesis)

No Crystals

Fail: Phase Separation on Storage
(Requires Heating before Use)

Crystals Visible

Click to download full resolution via product page

Figure 1: Logic flow for determining the viability of AT-DIPA concentrations in polyol pre-blends.
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Reference Data: Solubility Expectations
Based on structural analogs (M-CDEA/M-MIPA) and asymmetric amine behavior.

Polyol Type MW ( g/mol )
Est. Solubility
@ 25°C

Est. Solubility
@ 80°C

Formulation
Note

PTMEG 1000 10 - 15% w/w > 40% w/w

Excellent

compatibility due

to ether

backbone.

PTMEG 2000 5 - 8% w/w > 30% w/w

Higher MW

reduces solvent

power of polyol.

PCL 1000 8 - 12% w/w > 35% w/w

Ester groups

may compete for

H-bonding.

PEG 600 > 20% w/w > 50% w/w

High polarity aids

solubility; watch

for

hygroscopicity.

Critical Insight: If the required stoichiometry for the PU formulation demands a concentration

higher than the 25°C solubility limit, the component must be stored in a heated vessel (Hot Pot)

at 60°C prior to mixing with the isocyanate.

Application in Drug Delivery Systems
For drug development professionals, the solubility of AT-DIPA directly impacts the Drug

Release Profile.

Mechanism of Action
In a drug-eluting PU matrix, AT-DIPA creates the "Hard Segment".
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Hard Segment Domain: The reaction of AT-DIPA + Isocyanate forms rigid, hydrophobic

domains.

Drug Partitioning: Hydrophobic drugs (e.g., Paclitaxel, Sirolimus) preferentially partition into

these hard segments.

Tuning Release: By adjusting the AT-DIPA : Polyol ratio, you control the hard segment

density.

Higher AT-DIPA = More Hard Segments = Slower Diffusion/Release.

Lower AT-DIPA = More Soft Phase = Faster Diffusion.
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Figure 2: Integration of AT-DIPA into the polyurethane synthesis workflow for drug delivery

matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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